3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl acetoacetate, the pyrimidine ring is formed through a cyclization reaction with urea under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrimidine derivative with 2-aminothiophenol in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Amidation: The final step involves the amidation of the intermediate product with 3-bromopropanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmaceuticals: The compound is studied for its potential use in drug formulations targeting various diseases, including infectious diseases and neurological disorders.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cell surface receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(benzothiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.
3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide: Lacks the methyl group on the pyrimidine ring.
Uniqueness
The presence of the methyl groups on both the pyrimidine and thiazole rings in 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide enhances its binding affinity and specificity towards certain molecular targets, making it a unique compound with potentially higher efficacy in its applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-8-3-5-11-12(7-8)24-16(18-11)19-13(21)6-4-10-9(2)17-15(23)20-14(10)22/h3,5,7H,4,6H2,1-2H3,(H,18,19,21)(H2,17,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNPVWJXKMCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=C(NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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